

canagliflozin cost-effectiveness other antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Canagliflozin

CAS No.: 842133-18-0

Cat. No.: S522556

[Get Quote](#)

Cost-Effectiveness Comparison of Canagliflozin

Comparison	Country & Perspective	Key Outcome (ICER)	Model & Time Horizon	Key Drivers
Canagliflozin 100 mg vs. Dapagliflozin 10 mg [1] [2]	China (Healthcare Provider)	Dominant (Cost-saving & more effective) [1] [2]	COMT Model (Lifetime) [1] [2]	Better HbA1c & SBP reduction leading to reduced complications [1]
Canagliflozin 300 mg vs. Dapagliflozin 10 mg [3]	USA (Third-Party Payer)	Dominant (Cost-saving & more effective) [3]	ECHO-T2DM Model (30-year) [3]	Superior HbA1c lowering, less need for insulin rescue [3]
Canagliflozin 300 mg vs. Sitagliptin 100 mg [4]	Clinical Trial (Multi-country)	N/A (Clinical superiority shown) [4]	52-week clinical trial [4]	Greater reductions in A1C, FPG, body weight, and systolic BP [4]

ICER (Incremental Cost-Effectiveness Ratio): A measure of the cost to gain one additional unit of health outcome (e.g., one QALY). "**Dominant**" means the treatment is both more effective and less costly than the comparator.

Underlying Evidence and Experimental Data

The cost-effectiveness conclusions are supported by specific clinical efficacy data and advanced economic modeling techniques.

Clinical Efficacy Data (Indirect Comparison)

Since head-to-head trials are limited, a **Bayesian network meta-analysis** of randomized controlled trials was used to compare efficacy, with placebo as a common reference [1] [2]. The following table shows the mean absolute changes from baseline used in the Chinese economic model.

Parameter	Dapagliflozin 10 mg [1] [2]	Canagliflozin 100 mg [1] [2]
HbA1c (%), decreasing	-0.66	-0.76
SBP (mmHg), decreasing	-3.01	-3.89
Total Cholesterol (mg/dL)	-4.72	+4.56

Health Economic Evaluation Methodology

The conclusions in the table are derived from sophisticated computer simulations that project long-term outcomes.

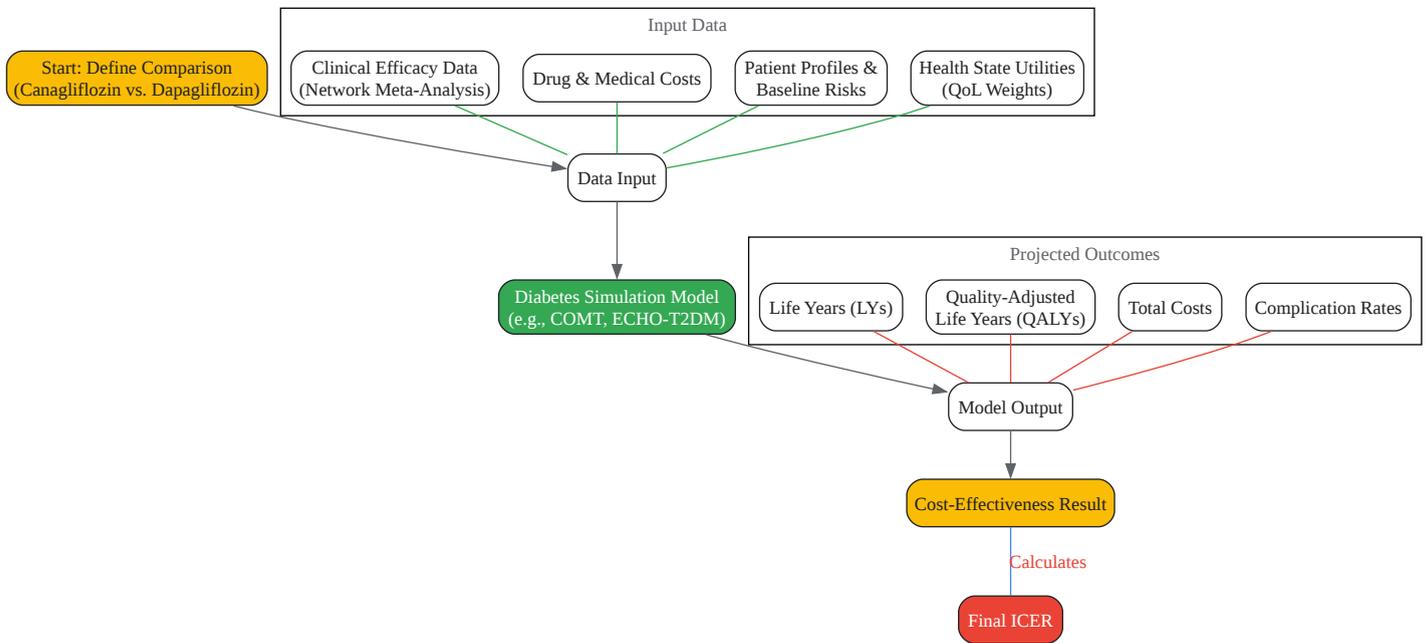
- **Models Used:** The **Chinese Outcomes Model for T2DM (COMT)** and the **Economic and Health Outcomes Model of T2DM (ECHO-T2DM)** are validated, policy-analysis tools [1] [3]. They simulate the progression of diabetes by tracking microvascular (e.g., neuropathy, ESRD) and macrovascular (e.g., stroke, heart failure) complications [1] [2].
- **Key Inputs:** Models incorporate patient demographics, biomarker values (HbA1c, SBP, cholesterol), and treatment effects to estimate the long-term risk of complications, mortality, quality of life, and

associated medical costs [1] [3].

- **Handling of Clinical Data:** The efficacy data (e.g., HbA1c reduction) from the network meta-analysis are applied in the model's first year. The natural progression of the disease (e.g., a gradual rise in HbA1c over time) is also accounted for in subsequent years [1] [2].
- **Sensitivity Analyses:** Studies performed one-way and probabilistic sensitivity analyses to test the robustness of the results. The findings were generally stable, though most sensitive to variations in the cost of drugs and cardiovascular mortality risk [1] [3].

Experimental Workflow for Cost-Effectiveness Analysis

The following diagram illustrates the standard workflow for conducting a cost-effectiveness analysis using a diabetes model, from data input to outcome generation.



[Click to download full resolution via product page](#)

Interpretation and Context

- **Class Comparison:** A 2023 systematic review found that among newer antidiabetic drugs used as a second-line therapy, **SGLT2 inhibitors (SGLT2i) like canagliflozin were generally more cost-effective than both GLP-1 receptor agonists and DPP-4 inhibitors [5].**

- **Value Beyond Glucose:** The cost-effectiveness of **canagliflozin** is driven not only by its glucose-lowering efficacy but also by its beneficial effects on weight, blood pressure, and subsequent reduction in long-term diabetes complications [1] [3].
- **Generalizability:** These results are context-specific to the healthcare system and pricing of each country. The finding that **canagliflozin** is "dominant" was consistent in both the Chinese and US studies, which strengthens the argument for its economic value [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cost-Effectiveness of Canagliflozin Versus Dapagliflozin ... [pmc.ncbi.nlm.nih.gov]
2. Cost-Effectiveness of Canagliflozin Versus Dapagliflozin ... [frontiersin.org]
3. Cost-Effectiveness Analysis of Canagliflozin 300 mg ... [pmc.ncbi.nlm.nih.gov]
4. Canagliflozin Compared With Sitagliptin for Patients ... [pmc.ncbi.nlm.nih.gov]
5. Cost-Effectiveness of Newer Antidiabetic Drugs as Second ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [canagliflozin cost-effectiveness other antidiabetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522556#canagliflozin-cost-effectiveness-other-antidiabetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com